

Chemical Identity & Properties of Acid Brown 434

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Acid Brown 434

CAS No.: 126851-40-9

Cat. No.: S955100

[Get Quote](#)

The table below summarizes the basic identifying information and available physicochemical properties for **Acid Brown 434**, which are foundational for understanding its environmental behavior [1] [2].

Property	Value
CAS Number	126851-40-9 [1] [2]
Synonyms	Acid Brown RL; Everlan Brown ERL [1] [2]
Density	1.89 (at 20°C) [1] [2]
Water Solubility	53.8 g/L (at 22°C) [1] [2]
Log P (Partition Coefficient)	-2.2 (at 22°C) [1] [2]

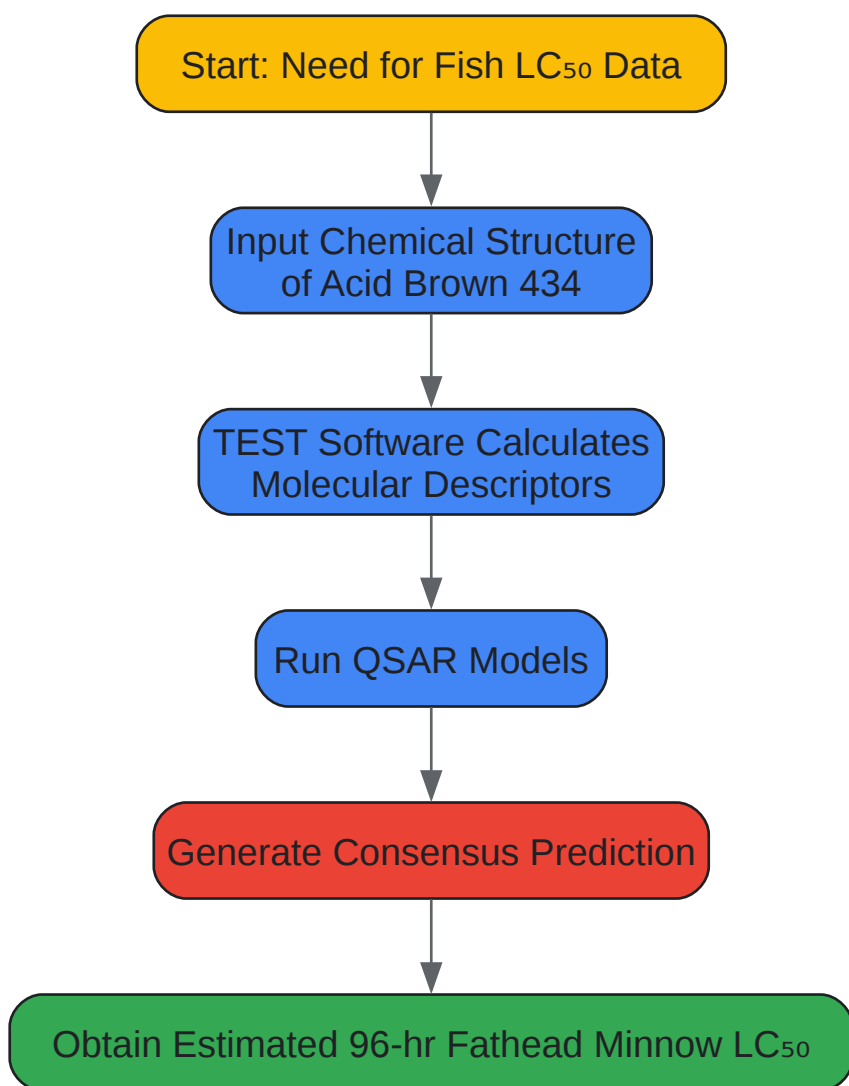
> **Note:** The provided **Log P value of -2.2** suggests that **Acid Brown 434** is hydrophilic and more likely to be found in water than in fatty tissues, which can influence its bioavailability and potential toxicity to aquatic organisms [1] [2].

Strategy for Estimating Fish Toxicity

In the absence of experimental data, a reliable strategy is to use a **Quantitative Structure-Activity Relationship (QSAR)** model. The EPA's Toxicity Estimation Software Tool (TEST) is designed for this exact purpose, allowing you to estimate toxicity based on the chemical's molecular structure [3].

TEST can estimate the **96-hour fathead minnow LC₅₀**, a standard measure for acute fish toxicity. It uses several QSAR methodologies, and for the most robust prediction, the **Consensus Method** is recommended as it averages the results from multiple models [3].

The following workflow outlines the process of using the TEST software to generate a toxicity estimate:



[Click to download full resolution via product page](#)

How to Use the EPA TEST Software

Here is a practical guide for researchers on your team to use the TEST tool effectively.

- **Download and Install:** TEST is freely available for download from the official U.S. EPA website [3]. The current version is 5.1.2, and it can be installed on standard Windows systems. The EPA recommends having **8 GB of RAM** for optimal performance [3].
- **Run the Analysis:**
 - Launch TEST and input the chemical structure of **Acid Brown 434** using the built-in chemical sketcher.
 - For the toxicity endpoint, select "**96-hour fathead minnow LC50**".
 - For the methodology, choose "**Consensus method**" to get an average prediction from several robust models [3].
- **Interpret the Output:** The software will provide an estimated LC₅₀ value. It is crucial to **consult the software's documentation and help guides** to understand the confidence metrics and applicability domain of the prediction, as these factors determine the reliability of the estimate for your specific chemical [3].

Frequently Asked Questions (FAQ)

Q1: Why is there no experimental DL50/LC50 value for Acid Brown 434 in public databases? A1: This is common for many industrial chemicals. Comprehensive experimental toxicity testing on all species is resource-intensive. Regulatory frameworks increasingly use **QSAR tools like TEST** to prioritize chemicals for testing and provide initial hazard assessments [3] [4].

Q2: The TEST software provides multiple prediction methods. Which one should I use? A2: The EPA's TEST software includes several QSAR methodologies [3]. For the most reliable estimate, the **Consensus method** is generally preferred because it averages predictions from different models (Hierarchical, Single-Model, Group Contribution, etc.), reducing the bias of any single approach [3].

Q3: Can I use this estimated LC50 value in official regulatory submissions? A3: An estimate from TEST is suitable for **internal risk assessment, screening, and priority-setting**. For definitive regulatory purposes, you should consult the specific requirements of the relevant agency. The EPA uses data from tools like TEST in its own chemical screening and prioritization work [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | 126851-40-9 Acid brown 434 [chemicalbook.com]
2. CAS#: 126851-40-9 Acid brown 434 [chemicalbook.com]
3. Toxicity Estimation Software Tool (TEST) | US EPA [epa.gov]
4. High-Throughput Toxicology | US EPA [epa.gov]

To cite this document: Smolecule. [Chemical Identity & Properties of Acid Brown 434]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b955100#acid-brown-434-environmental-toxicity-dl50-fish>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com